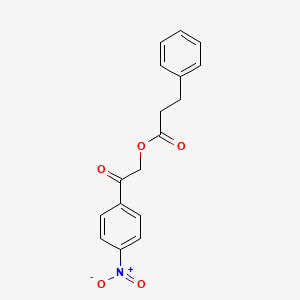
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate, also known as NPEPPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of phenylpropanoic acid and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, this compound has been found to inhibit the activity of aminopeptidase N, an enzyme that plays a role in the degradation of neuropeptides. This inhibition has been shown to increase the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is not fully understood, but it is thought to involve the inhibition of aminopeptidase N. This inhibition leads to an increase in the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to increase the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. In cancer cells, this compound induces apoptosis, leading to the breakdown of cellular components and ultimately cell death. Additionally, this compound has been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate has several advantages for use in lab experiments, including its simple and efficient synthesis method and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate, including further research into its mechanism of action and potential applications in drug delivery. Additionally, this compound may have implications for the treatment of neurological disorders, and further research is needed to fully understand its potential in this area. Finally, this compound may have applications in the field of cancer research, and further studies are needed to explore its potential as a cancer treatment.
Métodos De Síntesis
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is synthesized through the reaction of 2-(4-nitrophenyl)-2-oxoethyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a melting point of 109-111°C. This synthesis method is relatively simple and efficient, making this compound readily available for scientific research.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(14-7-9-15(10-8-14)18(21)22)12-23-17(20)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBRKGVDSGPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
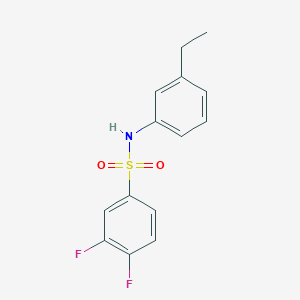
![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
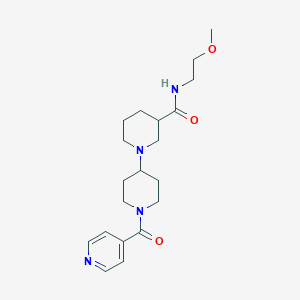
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)

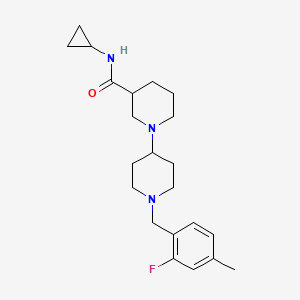
![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
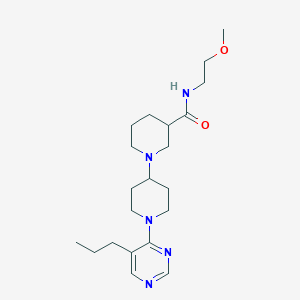
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)